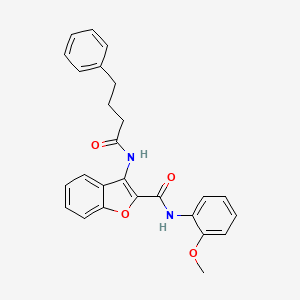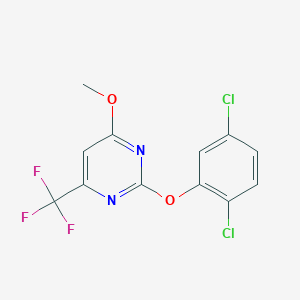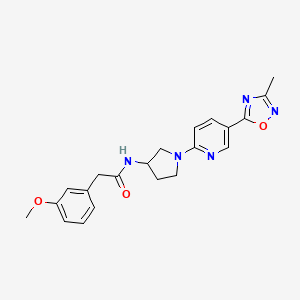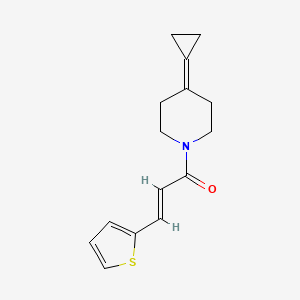
N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotective and Antioxidant Effects
Research indicates that derivatives of benzofuran-2-carboxamide, including N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, have shown promising neuroprotective and antioxidant activities. A study synthesized a series of novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective action against NMDA-induced excitotoxic neuronal cell damage. Among these compounds, certain derivatives exhibited significant neuroprotective and antioxidant effects, suggesting potential applications in treating neurodegenerative disorders. The findings highlight the importance of specific substitutions on the benzofuran moiety for enhancing neuroprotective action, with implications for developing therapies against excitotoxic damage and oxidative stress in the brain (Jungsook Cho et al., 2015).
Anti-inflammatory and Analgesic Agents
Another area of application is in the development of anti-inflammatory and analgesic agents. Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, incorporating benzofuran-2-carboxamide frameworks, have been synthesized and evaluated. These compounds exhibited cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, along with notable analgesic and anti-inflammatory properties. The research opens pathways for the utilization of benzofuran-2-carboxamide derivatives in creating more effective treatments for inflammation and pain management, emphasizing the role of such compounds in medicinal chemistry (A. Abu‐Hashem et al., 2020).
Supramolecular Chemistry
Benzofuran-2-carboxamide derivatives also find applications in supramolecular chemistry. The structure of certain benzofuran derivatives demonstrates novel organizational motifs, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. This suggests potential applications in the development of new modes of organization for columnar liquid crystals and other materials, underscoring the versatility of benzofuran-2-carboxamide compounds in materials science and supramolecular chemistry (M. Lightfoot et al., 1999).
Corrosion Inhibition
Furthermore, benzofuran-2-carboxamide derivatives have been explored for their corrosion inhibition capabilities. A study examining the inhibition behavior of N-phenyl-benzamide derivatives on the acidic corrosion of mild steel found that substituents like methoxy enhance corrosion inhibition efficiency. This research highlights the potential of benzofuran-2-carboxamide derivatives in industrial applications, particularly in protecting metals from corrosion, thereby extending the life and durability of metal structures and components (Ankush Mishra et al., 2018).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-31-22-16-8-6-14-20(22)27-26(30)25-24(19-13-5-7-15-21(19)32-25)28-23(29)17-9-12-18-10-3-2-4-11-18/h2-8,10-11,13-16H,9,12,17H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHNUXIICQMQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2889122.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889123.png)
![N-[(2-chlorophenyl)methyl]-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2889124.png)
![3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2889125.png)

![1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2889127.png)


![5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2889134.png)


![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2889139.png)
